molecular formula C17H13Cl2FN2O B15096753 Ethanone, 2-chloro-1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]- CAS No. 1044528-77-9

Ethanone, 2-chloro-1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-

Cat. No.: B15096753
CAS No.: 1044528-77-9
M. Wt: 351.2 g/mol
InChI Key: HBCJCKVTILGTCC-UHFFFAOYSA-N
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Description

Ethanone, 2-chloro-1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]- is a complex organic compound that features a pyrazole ring substituted with chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-chloro-1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]- typically involves the reaction of appropriate substituted phenylhydrazines with α,β-unsaturated ketones under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of temperature, pressure, and reaction time to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-chloro-1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethanone, 2-chloro-1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethanone, 2-chloro-1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(4-chlorophenyl)-: Similar in structure but lacks the fluorophenyl group.

    2-Chloro-1-(2,4-dichlorophenyl)ethanone: Contains additional chlorine atoms, altering its reactivity and applications.

    2-Chloro-1-(4-hydroxy-phenyl)-ethanone: Features a hydroxyl group, which can significantly change its chemical properties.

Uniqueness

Ethanone, 2-chloro-1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]- is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where these functional groups are advantageous.

Properties

CAS No.

1044528-77-9

Molecular Formula

C17H13Cl2FN2O

Molecular Weight

351.2 g/mol

IUPAC Name

2-chloro-1-[3-(4-chlorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C17H13Cl2FN2O/c18-10-17(23)22-16(12-1-5-13(19)6-2-12)9-15(21-22)11-3-7-14(20)8-4-11/h1-8,16H,9-10H2

InChI Key

HBCJCKVTILGTCC-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)F)C(=O)CCl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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